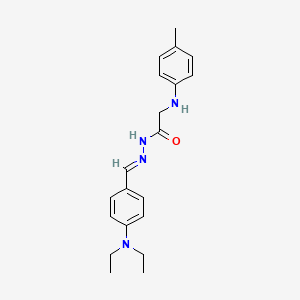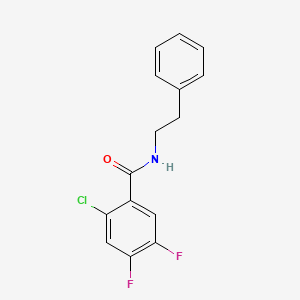![molecular formula C28H23N9O5 B15019943 N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15019943.png)
N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2Z)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2Z)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted anilines and hydrazones, followed by their condensation with triazine derivatives under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2Z)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2Z)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit interesting biological activities due to its structural features. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Researchers may study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2Z)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in agriculture as a component of pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2Z)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may result from its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2Z)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives with different substituents on the aromatic rings. Examples include:
- N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- N2-(3,4-DIMETHYLPHENYL)-N4-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2Z)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of substituents, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C28H23N9O5 |
|---|---|
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-2-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C28H23N9O5/c1-17-6-7-21(14-18(17)2)31-27-32-26(30-20-8-10-22(11-9-20)36(38)39)33-28(34-27)35-29-16-24-12-13-25(42-24)19-4-3-5-23(15-19)37(40)41/h3-16H,1-2H3,(H3,30,31,32,33,34,35)/b29-16- |
Clave InChI |
XNSHZTOFXPEKNI-MWLSYYOVSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-fluorobenzohydrazide](/img/structure/B15019865.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15019873.png)
![2-(4-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019885.png)
![N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15019890.png)
![4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide](/img/structure/B15019893.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B15019901.png)

![12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15019909.png)

![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15019916.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B15019919.png)
![ethyl 4-{[(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B15019922.png)
![2-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15019923.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
